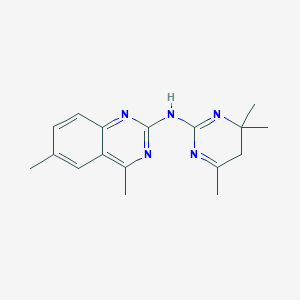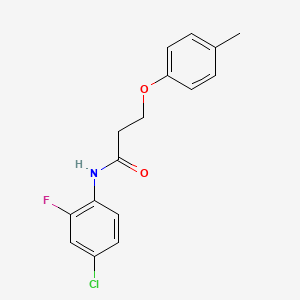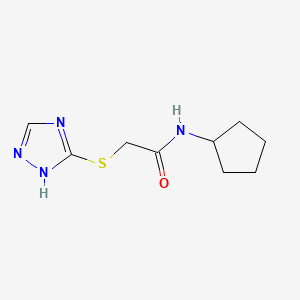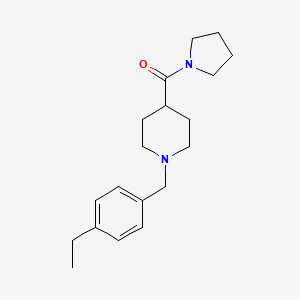
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the quinazoline family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to bind to the adenosine A1 receptor, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the proliferation of tumor cells by inducing apoptosis. Furthermore, it has been shown to possess analgesic effects by reducing the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine in lab experiments is its potent biological activities. This compound has been shown to possess a diverse range of activities, making it suitable for investigating various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One potential area of investigation is its potential use in the treatment of cancer. This compound has been found to possess potent antitumor effects, and further research is needed to determine its efficacy in vivo. Additionally, this compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a chemical compound with potent biological activities. Its diverse range of activities makes it suitable for investigating various biological processes. While there are limitations to its use in lab experiments, further research is needed to determine its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves the reaction of 2-amino-4,6-dimethylquinoline with 2,4,6-trimethylpyrimidine-5-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
4,6-dimethyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its various biological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to possess antimicrobial and antifungal properties. Due to its diverse range of activities, this compound has been investigated for its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
4,6-dimethyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-10-6-7-14-13(8-10)12(3)19-15(20-14)21-16-18-11(2)9-17(4,5)22-16/h6-8H,9H2,1-5H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUNJZMUYAJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(C1)(C)C)NC2=NC(=C3C=C(C=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylquinazolin-2-yl)(4,4,6-trimethyl-4,5-dihydropyrimidin-2-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)






![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)